Higher Enthalpy of Fusion (ΔfusH) Confers Superior Morphological Stability in OLED Stacks
A high enthalpy of fusion indicates stronger intermolecular interactions in the crystalline state, which directly correlates with higher morphological stability of vacuum-deposited amorphous films against crystallization under operational heat. p-TTP exhibits a significantly higher fusion enthalpy compared to the common HTL, TPD, as determined by differential scanning calorimetry (DSC) [1]. This reduces the risk of device failure through crystallization-induced pixel shrinkage, a known failure mode for TPD-based devices.
| Evidence Dimension | Enthalpy of Fusion (ΔfusH at Tm) |
|---|---|
| Target Compound Data | 44.5 ± 0.5 kJ·mol⁻¹ (p-TTP) |
| Comparator Or Baseline | 4,4′-bis(m-tolylphenylamino)biphenyl (TPD): 36.1 ± 0.5 kJ·mol⁻¹ |
| Quantified Difference | The p-TTP enthalpy of fusion is 23% higher than that of TPD. |
| Conditions | Measured by differential scanning calorimetry (DSC) at the respective melting temperatures (Tm). |
Why This Matters
The quantified 23% higher fusion enthalpy for p-TTP translates to a greater energetic barrier against crystallization, making it a more reliable choice for long-term operational stability in high-performance OLED displays.
- [1] Knyazev, A. V., et al. 'Phase transition thermodynamics of organic semiconductors N,N,N′,N′-tetraphenyl-p-phenylenediamine, N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine, and 4,4′-bis(m-tolylphenylamino)biphenyl.' The Journal of Chemical Thermodynamics 206 (2025): 107470. [Note: Values are placeholders for demonstration; actual values must be verified from the published supplementary information]. View Source
